acetic acid;(1S)-cyclopent-2-en-1-ol
Description
Properties
CAS No. |
62247-42-1 |
|---|---|
Molecular Formula |
C7H12O3 |
Molecular Weight |
144.17 g/mol |
IUPAC Name |
acetic acid;(1S)-cyclopent-2-en-1-ol |
InChI |
InChI=1S/C5H8O.C2H4O2/c6-5-3-1-2-4-5;1-2(3)4/h1,3,5-6H,2,4H2;1H3,(H,3,4)/t5-;/m1./s1 |
InChI Key |
PKQUEDAUNKXNIJ-NUBCRITNSA-N |
Isomeric SMILES |
CC(=O)O.C1C[C@@H](C=C1)O |
Canonical SMILES |
CC(=O)O.C1CC(C=C1)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(1S)-cyclopent-2-en-1-ol can be achieved through several methods. One common approach involves the esterification of (1S)-cyclopent-2-en-1-ol with acetic acid. This reaction typically requires the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The reaction can be represented as follows:
(1S)-cyclopent-2-en-1-ol+acetic acid→acetic acid;(1S)-cyclopent-2-en-1-ol+water
Industrial Production Methods
Industrial production of acetic acid involves several methods, including the carbonylation of methanol, oxidation of acetaldehyde, and fermentation processes . The production of (1S)-cyclopent-2-en-1-ol can be achieved through the reduction of cyclopent-2-en-1-one using suitable reducing agents such as sodium borohydride or lithium aluminum hydride. The combination of these two compounds can be carried out through esterification as described above.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;(1S)-cyclopent-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group in (1S)-cyclopent-2-en-1-ol can be oxidized to form a ketone or carboxylic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form the corresponding alcohol or alkane. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: The hydroxyl group in (1S)-cyclopent-2-en-1-ol can be substituted with other functional groups using reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Alkyl halides, esters
Scientific Research Applications
Acetic acid;(1S)-cyclopent-2-en-1-ol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various compounds.
Biology: The compound can be used in studies related to enzyme catalysis and metabolic pathways.
Industry: The compound can be used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of acetic acid;(1S)-cyclopent-2-en-1-ol involves its interaction with specific molecular targets and pathways. The acetic acid component can act as a weak acid, donating protons and participating in acid-base reactions. The (1S)-cyclopent-2-en-1-ol component can interact with enzymes and receptors, influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Comparisons:
Acidity and Reactivity :
- Acetic acid derivatives (e.g., 2-cyclopentene-1-acetic acid) exhibit stronger acidity than their ester counterparts due to the electron-withdrawing carboxylic acid group. Chloroacetic acid (ClCH₂COOH), for example, is significantly more acidic (pKa ~2.8) than acetic acid (pKa ~4.76) due to the inductive effect of chlorine .
- The ester group in this compound would reduce acidity compared to free acetic acid, making it less reactive in proton donation but more prone to hydrolysis.
However, cyclopentene-based compounds are studied for antimicrobial and antiviral activities .
Synthetic Utility :
- Cyclopentene esters like (1R,3S)-4-cyclopentene-1,3-diol 1-acetate are used as chiral building blocks in asymmetric synthesis .
- The strained cyclopentene ring in this compound could facilitate ring-opening reactions for polymer synthesis or drug functionalization .
Industrial Applications :
- Glacial acetic acid (99-100% purity) is critical in manufacturing plastics and textiles, whereas diluted acetic acid (e.g., vinegar) is used in food preservation .
- Cyclopentene acetates are niche chemicals, often employed in fragrances or specialty polymers due to their volatility and structural rigidity .
Research Findings and Data
Table 2: Metabolic Flux Analysis in Acetic Acid Bacteria (AAB)
- Proteomic Insights : Overexpression of PQQ-ADH in Acetobacter pasteurianus correlates with increased acetic acid production but downregulates TCA cycle enzymes, suggesting metabolic trade-offs .
- Cyclopentenol Derivatives: No direct evidence links (1S)-cyclopent-2-en-1-ol to bacterial acid production, but its structural analogs (e.g., cyclopentene diols) are explored in synthetic biology for novel pathways .
Q & A
Basic Research Questions
Q. How can the concentration of acetic acid in a solution be accurately determined via titration, and what are common sources of error in this method?
- Methodology : Acid-base titration using a standardized NaOH solution (e.g., 1.00 M) with phenolphthalein as an indicator. The equivalence point is marked by a color change from colorless to pink. Calculate molarity using .
- Error Analysis : Key errors include inaccurate measurement of NaOH volume (e.g., parallax errors), spillage during titration, and imprecise calibration of glassware. Replicate trials (≥3) and using calibrated micropipettes/burettes reduce errors .
- Example Data :
| Trial | Volume NaOH (mL) | Calculated Acetic Acid (M) |
|---|---|---|
| 1 | 9.50 | 0.950 |
| 2 | 9.80 | 0.980 |
| 3 | 9.60 | 0.960 |
Q. Why is acetic acid classified as a weak acid, and how can its dissociation constant () be experimentally determined?
- Weak Acid Rationale : Acetic acid partially dissociates in water (), with at 25°C. This low reflects limited proton donation .
- Experimental Determination : Use pH titration or conductometric titration. For pH method:
- Measure pH of a 0.1 M acetic acid solution.
- Calculate using .
Q. What are the standard methods for synthesizing enantiomerically pure (1S)-cyclopent-2-en-1-ol?
- Methodology : Asymmetric palladium-catalyzed allylic alkylation using phosphanyloxazoline ligands (e.g., ligands 1 or ent-1 ) to achieve >95% enantiomeric excess (ee). Key steps include chiral ligand selection, solvent optimization (e.g., THF), and temperature control (0–25°C) .
- Example Reaction :
Q. How can chiral purity of cyclopentenol derivatives be analyzed?
- Techniques :
- Chiral HPLC : Use a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) with UV detection.
- Polarimetry : Measure optical rotation () and compare to literature values.
- NMR with Chiral Shift Reagents : Europium-based reagents induce split signals for enantiomers .
Advanced Research Questions
Q. How does solvent polarity affect the partitioning behavior of acetic acid in biphasic systems (e.g., water/1-octanol)?
- Methodology : Shake-flask method. Mix equal volumes of water and 1-octanol with acetic acid, equilibrate, and quantify concentrations in each phase via titration.
- Data Analysis : Calculate partition coefficient . Polar solvents like water favor acetic acid due to H-bonding, while nonpolar solvents show lower partitioning .
- Example Data :
| Solvent Pair | (25°C) |
|---|---|
| Water/1-Octanol | 0.42 |
Q. What strategies optimize enantioselective Pd-catalyzed allylic alkylation for (1S)-cyclopent-2-en-1-ol derivatives?
- Key Factors :
- Ligand Design : Phosphanyloxazolines with electron-withdrawing groups improve ee (e.g., 99.5% ee achieved with ent-1 ligand) .
- Substrate Engineering : Use electron-deficient allylic substrates (e.g., chloro derivatives) to enhance reactivity.
- Solvent Effects : Non-coordinating solvents (e.g., toluene) reduce catalyst deactivation.
Q. How can conflicting thermodynamic data for acetic acid mixtures be resolved using local composition models?
- Approach : Apply the Renon-Prausnitz equation (NRTL model) to account for nonrandom molecular interactions. Parameters like (nonrandomness factor) are fitted to experimental activity coefficients. This model improves predictions for highly nonideal systems (e.g., acetic acid/water) compared to Wilson or van Laar equations .
Q. What advanced techniques characterize interactions between acetic acid and (1S)-cyclopent-2-en-1-ol in mixed solvent systems?
- Methods :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
